molecular formula C21H27N5O2S B3007370 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide CAS No. 898345-53-4

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide

Cat. No. B3007370
CAS RN: 898345-53-4
M. Wt: 413.54
InChI Key: WSOMSJGGRZYKIA-UHFFFAOYSA-N
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Description

The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It has a molecular formula of C21H27N5O2S and an average mass of 413.536 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a methyl group. The thiazolo[3,2-b][1,2,4]triazol ring also has an ethyl group and a hydroxy group attached, while the piperidine ring carries a carboxamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including compounds similar in structural complexity to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These studies illustrate the potential of such compounds in developing new antimicrobial agents. For example, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing their potential against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, Fandaklı et al. (2012) described the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives, further highlighting the antimicrobial potential of such chemical frameworks (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Pharmacological Evaluation

Further research has explored the pharmacological applications of 1,2,4-triazole derivatives. Suresh et al. (2016) synthesized a new series of thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activity, demonstrating significant biological activity against the tested microorganisms. This work suggests the broad potential of these compounds in pharmacological settings (Suresh, Lavanya, & Rao, 2016).

Inhibition of Soluble Epoxide Hydrolase

Another intriguing application area for 1,2,4-triazole derivatives is in the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a significant role in inflammation and blood pressure regulation. Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH, highlighting the importance of the triazine heterocycle for high potency and selectivity. This research opens up avenues for the development of new therapeutic agents for treating diseases associated with the sEH pathway (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-3-13-5-7-14(8-6-13)17(25-11-9-15(10-12-25)19(22)27)18-20(28)26-21(29-18)23-16(4-2)24-26/h5-8,15,17,28H,3-4,9-12H2,1-2H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMSJGGRZYKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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